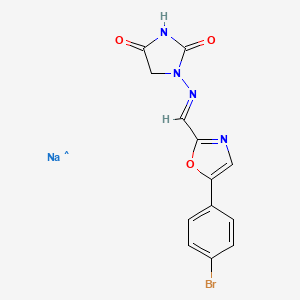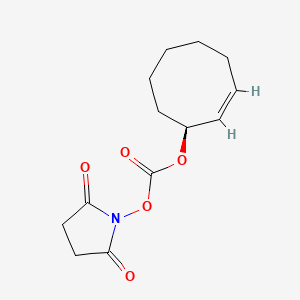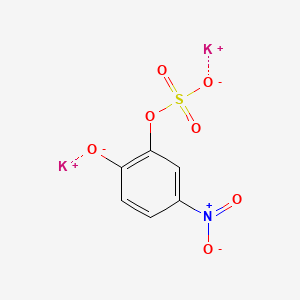
4-Nitrocatechol sulfate (dipotassium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrocatechol sulfate (dipotassium salt) typically involves the sulfonation of 4-nitrocatechol. The process can be summarized as follows:
Sulfonation Reaction: 4-nitrocatechol is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The resulting product is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods: Industrial production of 4-nitrocatechol sulfate (dipotassium salt) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then crystallized and purified for commercial use .
化学反応の分析
Types of Reactions: 4-Nitrocatechol sulfate (dipotassium salt) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Reduction: 4-Aminocatechol sulfate (dipotassium salt) is formed.
Substitution: Various alkylated or acylated derivatives of 4-nitrocatechol sulfate are produced.
科学的研究の応用
4-Nitrocatechol sulfate (dipotassium salt) has diverse applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to measure the activity of sulfatases and glycosaminoglycan-degrading enzymes.
Medicine: Employed in the analysis of mucopolysaccharidoses VI (MPS VI), a lysosomal storage disorder.
Chemistry: Utilized in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-nitrocatechol sulfate (dipotassium salt) involves its role as a substrate for sulfatase enzymes. Sulfatases catalyze the hydrolysis of sulfate esters, releasing the sulfate group and producing the corresponding phenolic compound. This reaction is crucial in the degradation of glycosaminoglycans and other sulfated biomolecules .
類似化合物との比較
Potassium 4-nitrophenyl sulfate: Another sulfatase substrate with similar applications.
4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt: Used in biochemical assays and enzyme studies.
Uniqueness: 4-Nitrocatechol sulfate (dipotassium salt) is unique due to its specific structure, which allows it to act as a chromogenic substrate for sulfatase enzymes. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
特性
分子式 |
C6H3K2NO7S |
|---|---|
分子量 |
311.35 g/mol |
IUPAC名 |
dipotassium;(5-nitro-2-oxidophenyl) sulfate |
InChI |
InChI=1S/C6H5NO7S.2K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;;/h1-3,8H,(H,11,12,13);;/q;2*+1/p-2 |
InChIキー |
CKWWBDCAYRJAJB-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)[O-])[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



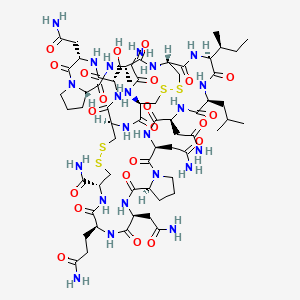

![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
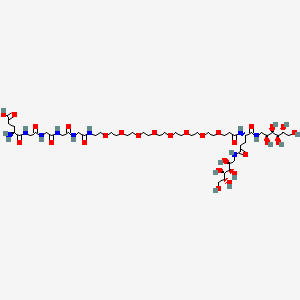
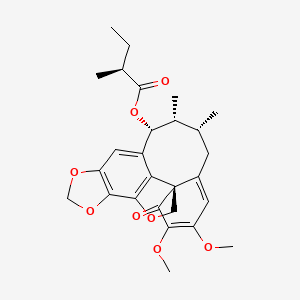
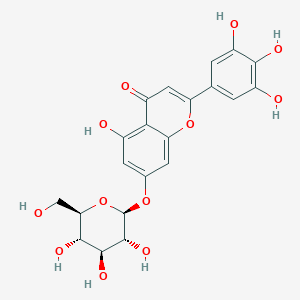
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)

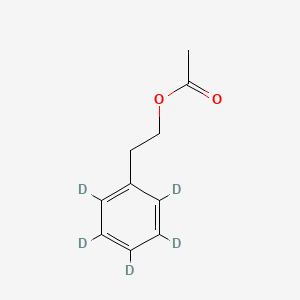
![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
